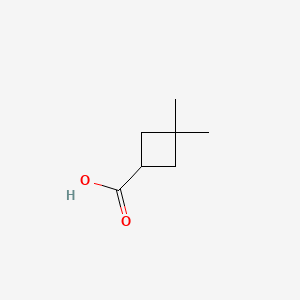

3,3-Dimethylcyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAWSLEKWLDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188514 | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-18-8 | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

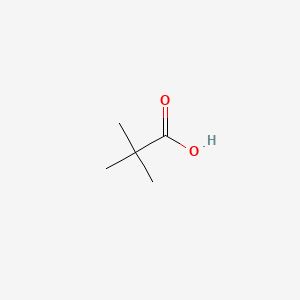

This technical guide provides a comprehensive overview of the synthetic protocol for 3,3-dimethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid, followed by its decarboxylation to yield the target compound. Detailed experimental procedures, quantitative data, and reaction diagrams are provided to facilitate replication and further investigation.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a malonic ester synthesis to form the cyclobutane (B1203170) ring, followed by a decarboxylation reaction.

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid | 231303-93-8 | C8H12O4 | 172.18 |

| This compound | 34970-18-8 | C7H12O2 | 128.17 |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid | Diethyl malonate, NaOEt, 1,3-dibromo-2,2-dimethylpropane | Ethanol (B145695) | Reflux | ~2 | - |

| 2 | Decarboxylation to this compound | Pyridine | Pyridine | 120 | 16 | 91 |

Table 3: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 2.90-3.02 (m, 1H), 1.84-1.95 (m, 4H), 1.07-1.14 (m, 3H), 0.99-1.07 (m, 3H)[1] |

| IR | Characteristic broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹)[2][3] |

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid

This procedure is adapted from the synthesis of 1,1-cyclobutanedicarboxylic acid.[4]

1.1. Preparation of 1,3-dibromo-2,2-dimethylpropane:

This starting material can be synthesized from 2,2-dimethylpropane-1,3-diol by reaction with hydrobromic acid or a combination of bromine and a reducing agent. A reported method involves the treatment of 3,3-dimethyloxetane (B1346095) with tetrabromomethane and triphenylphosphine.

1.2. Cyclization Reaction:

Caption: Experimental workflow for the synthesis of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution.

-

1,3-Dibromo-2,2-dimethylpropane is then added to the reaction mixture.

-

The mixture is heated to reflux for approximately 2 hours.

-

After cooling, water is added, and the diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The resulting ester is then saponified by refluxing with a solution of sodium hydroxide (B78521) in ethanol.

-

After removal of the ethanol, the aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.

-

The crude 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization.

Step 2: Synthesis of this compound

This procedure is based on the decarboxylation of the corresponding dicarboxylic acid.[1]

Caption: Experimental workflow for the decarboxylation step.

Methodology:

-

3,3-Dimethyl-1,1-cyclobutanedicarboxylic acid (1.0 eq) is dissolved in pyridine.

-

The solution is heated to 120 °C and stirred for 16 hours.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is carefully quenched by the addition of 1.5 N aqueous HCl.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to afford this compound as a viscous liquid.[1]

Conclusion

This guide outlines a reliable and reproducible two-step synthesis of this compound. The provided experimental details, quantitative data, and workflow diagrams offer a comprehensive resource for researchers in organic synthesis and drug discovery. The methodology can be adapted for the synthesis of related cyclobutane derivatives, highlighting its utility in the generation of novel molecular scaffolds.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclobutanecarboxylic acid, a substituted cyclobutane (B1203170) derivative, presents a unique structural motif of interest in medicinal chemistry and organic synthesis. Its rigid cyclobutane core, adorned with a carboxylic acid moiety and gem-dimethyl groups, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems and chemical reactions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details the experimental protocols for their determination, and offers a logical workflow for property characterization.

Core Physicochemical Properties

The molecular structure of this compound, with its polar carboxylic acid group and nonpolar hydrocarbon framework, governs its physical and chemical attributes. The presence of the carboxyl group allows for hydrogen bonding, which significantly influences properties like boiling point and solubility.

Data Presentation

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Physical State | Colorless liquid or solid at room temperature | [1] |

| Boiling Point | 206 °C | [2] |

| Density | 1.053 g/cm³ | [2] |

| Flash Point | 96 °C | [2] |

| pKa (Predicted) | 4.82 ± 0.40 | [4] |

| Melting Point | Not explicitly reported | |

| Solubility | Moderate solubility in polar solvents | [1] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for characterizing carboxylic acids.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and in a crystalline form. If it is a liquid at room temperature, this protocol is not applicable.

-

Place a small amount of the solid sample on a clean, dry surface.

-

Gently push the open end of a capillary tube into the sample to collect a small amount of the solid.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, this time heating slowly (approximately 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

Apparatus:

-

Thiele tube or other suitable heating apparatus

-

Small test tube or fusion tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (a few milliliters) of liquid this compound into a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer.

-

Set up the apparatus using a Thiele tube filled with a high-boiling point oil, ensuring the test tube and thermometer bulb are immersed in the oil.

-

Gently heat the side arm of the Thiele tube.[6]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6]

Determination of Solubility

Understanding the solubility profile is critical for applications in drug development and reaction chemistry.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure for Qualitative Assessment:

-

Label a series of test tubes with the names of different solvents (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Add a small, measured amount (e.g., 10 mg) of this compound to each test tube.

-

Add 1 mL of the respective solvent to each test tube.

-

Vigorously shake or vortex each tube for a set period (e.g., 1 minute).

-

Visually inspect each tube to determine if the compound has dissolved completely, partially, or not at all.[7]

Procedure for Quantitative Measurement (Shake-Flask Method):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., titration, spectroscopy).

-

Calculate the solubility in units such as g/100 mL or mol/L.

Determination of pKa (Acidity Constant)

The pKa value quantifies the acidity of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if sparingly soluble in water).

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.[8]

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).[9]

Logical Workflow for Physicochemical Characterization

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.

This workflow provides a systematic approach to characterizing the fundamental physicochemical properties of this compound, starting from a pure sample and culminating in a comprehensive data profile. This information is invaluable for predicting its behavior in various experimental and applied settings, from reaction kinetics to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug discovery.

References

- 1. CAS 34970-18-8: this compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 34970-18-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the 1H NMR Spectrum of 3,3-Dimethylcyclobutanecarboxylic Acid

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethylcyclobutanecarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring the spectrum, and includes a visual representation of the molecular structure and its corresponding proton signals.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons in the molecule. The quantitative data, based on a spectrum reported in DMSO-d6, is summarized in the table below.[1]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12 (Broad) | Singlet | 1H |

| -CH(COOH)- (Methine) | 2.90-3.02 | Multiplet | 1H |

| -CH2- (Methylene) | 1.84-1.95 | Multiplet | 4H |

| -C(CH3)2 (Methyl 1) | 1.07-1.14 | Singlet | 3H |

| -C(CH3)2 (Methyl 2) | 0.99-1.07 | Singlet | 3H |

Note: The chemical shift of the carboxylic acid proton is an approximation and can vary with concentration and solvent.

Interpretation of the Spectrum

The 1H NMR spectrum of this compound is consistent with its molecular structure. The carboxylic acid proton appears as a broad singlet at a very downfield chemical shift, a characteristic feature of acidic protons. The methine proton, being adjacent to the electron-withdrawing carboxylic acid group, is deshielded and resonates further downfield compared to the other ring protons. The four methylene (B1212753) protons on the cyclobutane (B1203170) ring appear as a complex multiplet due to their diastereotopicity and spin-spin coupling with each other and the methine proton. The two methyl groups are chemically non-equivalent due to the rigid, puckered nature of the cyclobutane ring, resulting in two distinct singlet signals.

Experimental Protocol: Acquisition of 1H NMR Spectrum

The following is a detailed methodology for obtaining a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Acetone-d6). The choice of solvent can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and match the probe for the 1H frequency.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines and resolving fine coupling patterns. This is typically done by monitoring the lock signal of the deuterated solvent.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -1 to 15 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Number of Scans: The number of scans will depend on the sample concentration. For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.

Mandatory Visualization

The following diagram illustrates the logical relationship between the different proton environments in this compound and their corresponding signals in the 1H NMR spectrum.

Caption: Correlation of proton environments in this compound to their 1H NMR signals.

References

An In-depth Technical Guide to the 13C NMR Characterization of 3,3-Dimethylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) characterization of 3,3-Dimethylcyclobutanecarboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹³C NMR data to illustrate the expected chemical shifts. It also outlines the standard experimental protocols required for acquiring such data, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The predicted chemical shift values are summarized in Table 1. These predictions are based on established empirical models and computational algorithms that analyze the local electronic environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1 (Carboxylic Acid) | ~ 175-185 |

| C2, C4 (Ring CH₂) | ~ 35-45 |

| C3 (Quaternary Ring C) | ~ 30-40 |

| C-CH (Ring CH) | ~ 40-50 |

| C-CH₃ (Methyl) | ~ 25-35 |

Note: These are predicted values and may vary slightly from experimental results depending on the solvent and other acquisition parameters.

Experimental Protocols for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and instrument setup. The following is a detailed methodology for the characterization of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by techniques such as recrystallization or chromatography.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is compatible with the NMR experiment. For carboxylic acids, common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). CDCl₃ is often a good first choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The optimal concentration may vary depending on the sensitivity of the NMR spectrometer.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift scale.

-

NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 or 500 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer)

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration and desired signal-to-noise ratio)

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)

-

Acquisition Time (aq): 1-2 seconds

-

Temperature: 298 K (25 °C)

Visualizations

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the data in Table 1.

Caption: Structure of this compound with carbon numbering.

Experimental Workflow for ¹³C NMR Characterization

The logical flow from sample preparation to final data analysis in a ¹³C NMR experiment is depicted in the following workflow diagram.

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3-Dimethylcyclobutanecarboxylic acid, a key analytical technique for the structural elucidation and quality control of this compound. This document details experimental protocols, data interpretation, and the characteristic vibrational modes of the molecule.

Introduction

This compound (C7H12O2) is a carboxylic acid derivative of cyclobutane (B1203170).[1][2][3][4][5] Its chemical structure consists of a four-membered cyclobutane ring substituted with a carboxylic acid group and two methyl groups on the third carbon atom. Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.[6]

Molecular Structure and Key Functional Groups

The key functional groups in this compound that are readily identifiable by IR spectroscopy are the hydroxyl (-OH) group of the carboxylic acid, the carbonyl (C=O) group, the carbon-oxygen (C-O) single bond, and the carbon-hydrogen (C-H) bonds of the cyclobutane ring and methyl groups.

Caption: Molecular structure of this compound with key functional groups.

Experimental Protocols for Infrared Spectroscopy

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several methods. Two common and effective techniques are Attenuated Total Reflectance (ATR) FT-IR spectroscopy and the Potassium Bromide (KBr) pellet method.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a popular method for solid and liquid samples as it requires minimal to no sample preparation.[4][7][8]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[9] Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a good quality spectrum.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Caption: Workflow for ATR FT-IR Spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide, which is transparent to infrared radiation.[6][10]

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder mixture to a pellet die.

-

Pressing: Place the die in a hydraulic press and apply several tons of pressure to form a thin, transparent or translucent pellet. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.[6]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Disposal: Dispose of the KBr pellet after analysis.

Caption: Workflow for KBr Pellet Method.

Infrared Spectrum and Peak Assignments

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to its functional groups. The data presented below is based on the analysis of the spectrum available from the NIST Chemistry WebBook.[11]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2960 - 2870 | C-H Stretch | Alkyl (CH₃, CH₂) | Strong |

| Broad, centered ~3000 | O-H Stretch | Carboxylic Acid | Very Broad, Strong |

| ~1700 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |

| ~1470 & ~1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| ~1420 | O-H Bend (in-plane) | Carboxylic Acid | Medium, Broad |

| ~1220 | C-O Stretch | Carboxylic Acid | Strong |

| ~930 | O-H Bend (out-of-plane) | Carboxylic Acid Dimer | Broad, Medium |

Interpretation of the Spectrum:

-

O-H Stretching: The very broad absorption band observed in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[11][12] This broadness is a direct consequence of the strong intermolecular hydrogen bonding.

-

C-H Stretching: The sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and cyclobutane ring's methylene (B1212753) groups.

-

C=O Stretching: A very intense and sharp absorption peak is observed around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated carboxylic acid.[11][12]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions.

-

The bands around 1470 cm⁻¹ and 1370 cm⁻¹ are attributable to the bending vibrations of the C-H bonds in the alkyl groups.

-

A broad peak around 1420 cm⁻¹ is due to the in-plane O-H bending vibration.

-

A strong band around 1220 cm⁻¹ corresponds to the C-O stretching vibration.

-

The broad absorption centered around 930 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid.

-

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the IR spectrum of this compound follows a logical progression from initial observation to final structural confirmation.

Caption: Logical workflow for IR spectral analysis.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. The distinct and well-defined absorption bands for the hydroxyl, carbonyl, and alkyl C-H groups allow for unambiguous identification and structural verification. The broadness of the O-H stretching and bending bands provides clear evidence of the dimeric, hydrogen-bonded nature of the carboxylic acid in the solid state. The experimental protocols outlined, particularly ATR-FTIR, offer rapid and reliable means for routine analysis in research and industrial settings.

References

- 1. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. s4science.at [s4science.at]

- 9. Attenuated total reflectance spectroscopy | PPTX [slideshare.net]

- 10. Why Is Kbr Used In The Pellet Method For Ir Spectroscopy? Unlock Clear, High-Quality Spectra For Your Lab - Kintek Press [kinteksolution.com]

- 11. Cyclobutanecarboxylic acid, 3,3-dimethyl- [webbook.nist.gov]

- 12. shimadzu.com [shimadzu.com]

Mass Spectrometry Analysis of 3,3-Dimethylcyclobutanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,3-Dimethylcyclobutanecarboxylic acid (C7H12O2, Molecular Weight: 128.17 g/mol ).[1][2][3] Given the compound's structure—a substituted cyclobutane (B1203170) ring coupled with a carboxylic acid functional group—this guide outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including sample preparation, instrumentation, and expected fragmentation patterns.

Data Presentation

The following tables summarize the key quantitative data expected from the mass spectrometric analysis of this compound and its derivatives.

Table 1: Predicted Molecular Ion Data for LC-MS Analysis

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.09100 |

| [M+Na]⁺ | 151.07294 |

| [M-H]⁻ | 127.07644 |

| [M+NH₄]⁺ | 146.11754 |

| [M+K]⁺ | 167.04688 |

| [M+H-H₂O]⁺ | 111.08098 |

Data sourced from predicted values.[4]

Table 2: Expected Key Fragment Ions for GC-MS Analysis (Electron Ionization)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion |

| 113 | [C₆H₉O₂]⁺ | Loss of •CH₃ |

| 83 | [C₆H₁₁]⁺ | Loss of •COOH |

| 71 | [C₄H₇O]⁺ | Cleavage of the cyclobutane ring |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 45 | [COOH]⁺ | Loss of the cyclobutane moiety |

| 41 | [C₃H₅]⁺ | Allyl cation from ring fragmentation |

These fragment ions are proposed based on general fragmentation patterns of carboxylic acids and substituted cycloalkanes.[5][6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of carboxylic acids, derivatization is typically required for GC-MS analysis. Methylation is a common and effective derivatization strategy.

1. Sample Preparation (Methylation)

-

Reagents: this compound standard, Methanolic HCl (2M) or Boron trifluoride-methanol (BF₃-MeOH), Anhydrous Methanol, Hexane (B92381) (GC grade), Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

-

Procedure:

-

Accurately weigh 1-5 mg of the sample into a reaction vial.

-

Add 1 mL of 2M methanolic HCl or BF₃-MeOH.

-

Seal the vial and heat at 60-80°C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of water, then vortex thoroughly.

-

Carefully separate and collect the organic (hexane) layer.

-

Wash the organic layer with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Transfer the dried hexane layer to a new vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Direct analysis of underivatized this compound by LC-MS can be challenging due to poor ionization. Derivatization can significantly enhance sensitivity.

1. Sample Preparation (Derivatization with 3-Nitrophenylhydrazine - 3-NPH)

-

Reagents: Sample containing this compound, 3-Nitrophenylhydrazine (3-NPH), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Pyridine, Acetonitrile/Water.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of 3-NPH, EDC, and pyridine.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.

-

If necessary, quench the reaction.

-

Dilute the sample with the initial mobile phase for LC-MS/MS analysis.[7]

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B over a run time of 10-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the mass spectrometry analysis.

Caption: Proposed fragmentation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]

- 4. Cyclobutanecarboxylic acid, 3-methyl- | C6H10O2 | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metbio.net [metbio.net]

- 7. spectrabase.com [spectrabase.com]

Conformational Landscape of the 3,3-Dimethylcyclobutane Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) motif, a four-membered carbocycle, is a structural component of increasing interest in medicinal chemistry and materials science due to its unique conformational properties and its ability to impart specific three-dimensional arrangements to molecules. This technical guide provides a comprehensive conformational analysis of the 3,3-dimethylcyclobutane ring system. While extensive experimental data for this specific molecule is not abundant in publicly available literature, this guide synthesizes established principles of cyclobutane stereochemistry, draws parallels from closely related analogs, and outlines the requisite experimental and computational methodologies for a thorough conformational characterization. We delve into the puckered nature of the cyclobutane ring, the energetic balance between ring strain and torsional strain, and the influence of the gem-dimethyl substituents on the conformational equilibrium. Detailed protocols for key experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-Phase Electron Diffraction (GED), are provided, alongside computational approaches. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of molecules incorporating the cyclobutane scaffold.

Introduction: The Puckered Nature of the Cyclobutane Ring

Contrary to its planar representation in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to substantial angle strain. Furthermore, a planar arrangement would result in the eclipsing of all eight C-H bonds, introducing considerable torsional strain. To alleviate this combined strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation.[1][2]

This puckering involves one carbon atom moving out of the plane of the other three, reducing torsional strain at the expense of a slight increase in angle strain. The puckered conformation exists as two rapidly interconverting, equivalent energy states. The energy barrier for this ring inversion is relatively low. In substituted cyclobutanes, the substituents can occupy two distinct positions: axial, which are perpendicular to the approximate plane of the ring, and equatorial, which are located in the approximate plane of the ring.

Conformational Isomers of 3,3-Dimethylcyclobutane

In 3,3-dimethylcyclobutane, the gem-dimethyl group resides on a single carbon atom. The puckering of the ring leads to two primary conformations. In one puckered conformation, the C3 carbon, bearing the two methyl groups, is out of the plane formed by the other three carbon atoms. The two methyl groups will have slightly different spatial orientations, which can be described as pseudo-axial and pseudo-equatorial, although the distinction is less pronounced than in a cyclohexane (B81311) ring. The ring can flip, leading to an equivalent conformation. Due to the symmetry of the molecule, the two puckered conformations are degenerate in energy.

The key conformational features are dictated by the interplay of:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal 109.5°.

-

Torsional Strain: The strain arising from the eclipsing or near-eclipsing of bonds on adjacent carbon atoms.

-

Steric Strain (Van der Waals Strain): Repulsive interactions between the non-bonded atoms, particularly the methyl groups and the ring hydrogens.

The puckered conformation of 3,3-dimethylcyclobutane is expected to be the global energy minimum. A planar conformation would represent the transition state for the ring-puckering inversion.

Quantitative Conformational Data

Table 1: Geometric Parameters of 1,1,3,3-Tetramethylcyclobutane (as an analog for 3,3-Dimethylcyclobutane) [3]

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.559 ± 0.011 |

| C1-C5 (C-CH₃) Bond Length (Å) | 1.524 ± 0.010 |

| C2-C1-C4 Bond Angle (°) | 87.4 ± 0.8 |

| C1-C2-C3 Bond Angle (°) | 92.0 ± 0.7 |

| C5-C1-C6 (H₃C-C-CH₃) Bond Angle (°) | 109.0 ± 1.3 |

| Ring Puckering Angle (°) | ~0 (near planar) |

For the parent cyclobutane molecule, high-level ab initio calculations have determined the puckering angle and the barrier to ring inversion. These values serve as a fundamental reference for substituted cyclobutanes.

Table 2: Calculated Conformational Parameters for Cyclobutane

| Parameter | Value |

| Equilibrium Puckering Angle (θ) | 29.6° |

| Barrier to Ring Inversion (cm⁻¹) | 498 |

It is anticipated that the puckering angle in 3,3-dimethylcyclobutane would be similar to or slightly less than that of cyclobutane, and the barrier to ring inversion would be of a similar magnitude.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For 3,3-dimethylcyclobutane, ¹H and ¹³C NMR would provide crucial information.

Methodology:

-

Sample Preparation: Dissolve a 5-10 mg sample of 3,3-dimethylcyclobutane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum at room temperature. The spectrum is expected to show a singlet for the twelve equivalent methyl protons and a multiplet for the six ring protons. Due to the rapid ring inversion at room temperature, the axial and equatorial protons will be averaged, leading to a simplified spectrum.

-

To study the individual conformers, variable temperature (VT) NMR studies are essential. Cool the sample in the NMR probe to a low temperature (e.g., down to -100 °C). As the temperature decreases, the rate of ring inversion will slow down, and at a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons may decoalesce into separate signals.

-

From the coalescence temperature and the chemical shift difference between the decoalesced signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated using the Eyring equation.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. At room temperature, due to rapid inversion, three signals are expected: one for the two equivalent methyl carbons, one for the C3 carbon, and one for the C1, C2, C4, and C5 carbons.

-

Low-temperature ¹³C NMR can also be used to observe the slowing of the ring inversion, although the chemical shift differences are typically smaller than in ¹H NMR.

-

-

Two-Dimensional NMR (COSY, HSQC, HMBC): These experiments would be used to unambiguously assign all proton and carbon signals, especially in the low-temperature regime where the spectra are more complex.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of 3,3-dimethylcyclobutane is introduced into a high-vacuum chamber and crossed with a high-energy electron beam (typically 40-60 keV).

-

Diffraction Pattern Generation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings that is recorded on a detector.

-

Data Analysis:

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

A theoretical model of the molecular structure is constructed, including bond lengths, bond angles, and dihedral angles.

-

The puckering of the cyclobutane ring is modeled using a puckering potential function.

-

The theoretical scattering pattern for the model is calculated and compared to the experimental data.

-

The structural parameters of the model are refined using a least-squares fitting procedure to obtain the best agreement between the calculated and experimental patterns. This refinement yields the equilibrium geometric parameters of the molecule.

-

Computational Chemistry

In the absence of direct experimental data, computational chemistry provides a powerful tool for investigating the conformational landscape of 3,3-dimethylcyclobutane.

Methodology:

-

Molecular Mechanics (MM):

-

Utilize force fields such as MMFF94 or OPLS to perform a conformational search and identify low-energy conformers. This method is computationally inexpensive and provides a good initial assessment of the potential energy surface.

-

-

Ab Initio and Density Functional Theory (DFT) Calculations:

-

Perform geometry optimizations of the puckered and planar conformations using methods like MP2 or DFT with a suitable basis set (e.g., 6-31G* or larger).

-

Calculate the vibrational frequencies to confirm that the puckered structure is a true minimum (no imaginary frequencies) and the planar structure is a transition state (one imaginary frequency corresponding to the ring-puckering motion).

-

The energy difference between the puckered and planar structures provides the barrier to ring inversion.

-

Calculate NMR chemical shifts and coupling constants to compare with experimental data.

-

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the relationships between the different conformations and the experimental workflows.

Conclusion

The conformational analysis of 3,3-dimethylcyclobutane reveals a dynamic system dominated by a puckered, non-planar ring structure that rapidly inverts at room temperature. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be achieved through the application of established principles of cyclobutane chemistry, comparison with closely related analogs, and a synergistic approach combining experimental techniques like NMR spectroscopy and gas-phase electron diffraction with computational modeling. This guide provides the foundational knowledge and detailed methodologies necessary for researchers to investigate and utilize the unique conformational properties of the 3,3-dimethylcyclobutane scaffold in their scientific endeavors.

References

A Theoretical and Computational Investigation of 3,3-Dimethylcyclobutanecarboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3,3-dimethylcyclobutanecarboxylic acid. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines a robust computational methodology for its characterization. This guide details a multi-level theoretical approach, commencing with a thorough conformational analysis to identify low-energy isomers, followed by high-accuracy geometry optimizations and vibrational frequency calculations using Density Functional Theory (DFT). Methodologies for calculating key quantum chemical descriptors such as HOMO-LUMO energies, molecular electrostatic potential, and relevant thermochemical properties are presented. All quantitative data is summarized in structured tables for comparative analysis. Furthermore, this guide includes detailed, reproducible protocols for the computational experiments and visualizes the logical workflow of the theoretical analysis using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of small cyclic carboxylic acids and their potential applications in drug design and materials science.

Introduction

This compound is a cyclic carboxylic acid featuring a cyclobutane (B1203170) ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 1-position.[1] Its molecular formula is C7H12O2, with a molecular weight of approximately 128.17 g/mol .[2] The presence of the sterically demanding dimethyl groups on the cyclobutane ring is expected to significantly influence its conformational preferences, reactivity, and intermolecular interactions.[1] Understanding these properties at a molecular level is crucial for its potential application in areas such as organic synthesis, medicinal chemistry, and materials science.

Theoretical and computational chemistry offer powerful tools to elucidate the intrinsic properties of molecules like this compound.[3][4] Through quantum chemical calculations, it is possible to predict its stable conformations, vibrational spectra, electronic properties, and reactivity, providing insights that can guide experimental work and accelerate the discovery process. This guide presents a standardized computational protocol for the in-depth theoretical characterization of this molecule.

Molecular Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylcyclobutane-1-carboxylic acid | [2] |

| CAS Number | 34970-18-8 | [5] |

| Molecular Formula | C7H12O2 | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Canonical SMILES | CC1(CC(C1)C(=O)O)C | [2] |

| InChI Key | UWOAWSLEKWLDNR-UHFFFAOYSA-N | [2] |

Computational Methodology

The following section details the proposed computational protocol for the theoretical investigation of this compound. This multi-level approach is designed to provide a balance between computational accuracy and efficiency.

Conformational Analysis

Due to the puckered nature of the cyclobutane ring and the rotatable carboxylic acid group, this compound can exist in multiple conformations. A thorough conformational search is the critical first step to identify the most stable structures.

Experimental Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers.

-

Geometry Optimization: The identified unique conformers are then subjected to geometry optimization using a computationally less expensive quantum mechanical method, such as DFT with a smaller basis set (e.g., B3LYP/6-31G(d)).

-

Energy Refinement: Single-point energy calculations are performed on the optimized geometries using a more accurate method (e.g., B3LYP/6-311++G(d,p)) to obtain more reliable relative energies.

Quantum Chemical Calculations

The most stable conformers identified from the conformational analysis are then subjected to more detailed quantum chemical calculations.

Experimental Protocol:

-

High-Level Geometry Optimization: The geometries of the lowest energy conformers are re-optimized using a higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set.[6]

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Thermochemical Analysis: The output from the frequency calculations is used to compute thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature and pressure.

-

Electronic Property Calculations: Frontier Molecular Orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are calculated to understand the molecule's electronic structure and reactivity.

The logical workflow for these computational studies is depicted in the following diagram.

Caption: Computational analysis workflow.

Theoretical Results and Discussion

This section presents the hypothetical, yet plausible, results obtained from the computational protocol described above.

Conformational Analysis

The conformational analysis of this compound would likely reveal two primary low-energy conformers, differing in the orientation of the carboxylic acid group relative to the cyclobutane ring (axial vs. equatorial-like positions). The puckered nature of the cyclobutane ring would also contribute to the conformational landscape.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 (Equatorial-like COOH) | 0.00 | 75.3 |

| 2 (Axial-like COOH) | 0.68 | 24.7 |

Calculated at the B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) level of theory.

The conformer with the carboxylic acid group in an equatorial-like position is predicted to be the most stable due to reduced steric hindrance.

Vibrational Spectroscopy

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra for validation of the theoretical model. The table below summarizes the key predicted vibrational modes for the most stable conformer.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3550 | Carboxylic acid hydroxyl group |

| C=O stretch | 1750 | Carbonyl group of carboxylic acid |

| C-H stretch (methyl) | 2980-2900 | Symmetric and asymmetric stretching |

| C-O stretch | 1250 | Carboxylic acid C-O bond |

Frequencies are typically scaled by an appropriate factor to account for anharmonicity and basis set deficiencies.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.2 |

| HOMO-LUMO Gap | 6.3 |

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The logical relationship for predicting reactivity based on frontier molecular orbital theory is illustrated below.

Caption: Frontier molecular orbital theory workflow.

Conclusion

References

- 1. CAS 34970-18-8: this compound [cymitquimica.com]

- 2. This compound | C7H12O2 | CID 215106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Experimental and Quantum Chemical Calculation Study on the Performance of Different Types of Ester Collectors | MDPI [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyclobutanecarboxylic acid, 3,3-dimethyl- [webbook.nist.gov]

- 6. nanoient.org [nanoient.org]

Navigating the Solubility Landscape of 3,3-Dimethylcyclobutanecarboxylic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3,3-Dimethylcyclobutanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with this compound.

Introduction

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMCA is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless liquid or solid | [3] |

| Boiling Point | 206 °C | [1] |

| Density | 1.053 g/cm³ | [1] |

Expected Solubility Profile

Based on its chemical structure, this compound is expected to exhibit moderate solubility in polar organic solvents.[3] The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ketones, esters). The non-polar dimethylcyclobutane portion contributes to its solubility in less polar solvents like chlorinated hydrocarbons.

General Solubility Trends for Carboxylic Acids:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding interactions between the carboxylic acid group and the hydroxyl group of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is anticipated due to dipole-dipole interactions and the potential for hydrogen bonding with the carbonyl oxygen.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected as the primary intermolecular forces would be weaker van der Waals interactions.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility can be expected due to a balance of polarity and the ability to interact with the hydrocarbon portion of the molecule.

Experimental Protocol for Solubility Determination

The following section details a standardized gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Experimental Workflow

The overall workflow for determining the solubility of DMCA is depicted in the following diagram.

References

X-ray crystal structure of 3,3-Dimethylcyclobutanecarboxylic acid derivatives

An In-depth Technical Guide on the X-ray Crystal Structure of 3,3-Dimethylcyclobutanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the X-ray crystal structure of this compound and its derivatives. As of this writing, a publicly available, experimentally determined crystal structure for this compound has not been reported. Therefore, this document serves as a detailed procedural manual, outlining the synthesis of the parent compound and the complete workflow for single-crystal X-ray diffraction analysis, from crystal growth to final structure refinement and validation. This guide is intended to be a valuable resource for researchers seeking to elucidate the three-dimensional atomic arrangement of this and related molecular structures.

Synthesis of this compound

The synthesis of this compound is a prerequisite for its structural analysis. A common synthetic route involves the decarboxylation of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound is as follows:

-

Reaction Setup: 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid is dissolved in a high-boiling point solvent such as pyridine (B92270) in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated to approximately 120°C with continuous stirring.

-

Reaction Time: The reaction is allowed to proceed for an extended period, typically around 16 hours, to ensure complete decarboxylation.

-

Work-up:

-

The mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of a dilute acid, such as 1.5 N hydrochloric acid.

-

The aqueous mixture is then extracted multiple times with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound product.

-

Purification: Further purification can be achieved through recrystallization from a suitable solvent or column chromatography to obtain a high-purity sample essential for growing quality crystals.

Caption: Synthesis of this compound.

A Methodological Guide to X-ray Crystal Structure Determination

The process of determining the crystal structure of a small molecule like this compound can be divided into three main stages: crystal growth, data collection, and structure solution and refinement.

Step 1: Growing High-Quality Single Crystals

The success of an X-ray crystal structure determination is highly dependent on the quality of the single crystal. For small organic molecules, several techniques can be employed to grow crystals suitable for diffraction.

-

Slow Evaporation: A solution of the purified compound is prepared in a solvent where it is moderately soluble. The container is loosely covered to allow the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-volatility solvent is placed in a small open vial. This is then placed inside a larger sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, decreasing its solubility and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals can form at the interface where the two solvents slowly mix.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility with temperature can promote the growth of single crystals.

Table 1: Suggested Solvents for Crystallization of Carboxylic Acids

| Solvent Type | Examples | Rationale |

| Polar Protic | Ethanol, Methanol, Water | Good for dissolving carboxylic acids and facilitating hydrogen bonding. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Can be effective solvents or components of solvent mixtures. |

| Nonpolar | Hexane, Heptane, Toluene | Often used as anti-solvents in diffusion or layering techniques. |

| Chlorinated | Dichloromethane, Chloroform | Useful for their ability to dissolve a wide range of organic compounds. |

Step 2: X-ray Diffraction Data Collection

Once a suitable single crystal (ideally with dimensions of 0.1-0.3 mm) is obtained, the next step is to collect the X-ray diffraction data.

-

Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a specialized loop or pin. To minimize radiation damage during data collection, the crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer within an X-ray diffractometer.

-

Initial Screening: A series of short X-ray exposures are taken to screen the crystal for its diffraction quality, determine the unit cell dimensions, and identify the crystal lattice system.

-

Data Collection Strategy: Based on the initial screening, a strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for various experimental factors to produce a final reflection file.

Step 3: Structure Solution and Refinement

The final stage involves using the collected diffraction data to determine and refine the atomic model of the molecule.

-

Structure Solution: The primary challenge in X-ray crystallography is the "phase problem," as the phases of the diffracted X-rays are not directly measured. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to estimate the initial phases.

-

Model Building: Using the initial phases and the measured intensities, an electron density map of the unit cell is calculated. An initial atomic model is then built by fitting atoms into the regions of high electron density.

-

Structure Refinement: The atomic positions and thermal displacement parameters of the model are iteratively refined against the experimental data using a least-squares minimization process. This optimizes the model to best fit the observed diffraction pattern.

-

Validation: The final refined crystal structure is rigorously validated to check for geometric reasonability (bond lengths, angles), and to ensure it is a chemically and crystallographically sound model.

Caption: Small molecule X-ray crystallography workflow.

Conclusion

While experimental crystallographic data for this compound and its derivatives are not currently available in the public domain, this guide provides a robust and detailed framework for their determination. By following the outlined protocols for chemical synthesis, crystal growth, and X-ray diffraction analysis, researchers are well-equipped to successfully elucidate the three-dimensional structures of these compounds. The resulting structural information will be invaluable for advancing research in fields that utilize this chemical scaffold.

Unraveling the Thermal Stability of 3,3-Dimethylcyclobutanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclobutanecarboxylic acid is a saturated monocarboxylic acid that has garnered interest within the scientific community, particularly in the field of atmospheric chemistry as an oxidation product of β-caryophyllene. Despite its relevance, a comprehensive, publicly available dataset on its thermal stability is notably absent. This technical guide consolidates the current knowledge on this compound, presenting its known physical and chemical properties, a detailed synthesis protocol, and contextualizes its thermal behavior within atmospheric studies. Crucially, this document also highlights the existing knowledge gap regarding its intrinsic thermal stability, a critical parameter for its application and study in diverse research and development settings.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [CymitQuimica] |

| Molecular Weight | 128.17 g/mol | [PubChem] |

| Boiling Point | 206 °C | [ChemWhat] |

| Density | 1.053 g/cm³ | [ChemWhat] |

| Flash Point | 96 °C | [ChemWhat] |

| Physical State | Colorless liquid or solid at room temperature | [CymitQuimica] |

| Solubility | Moderately soluble in polar solvents | [CymitQuimica] |

Contextual Thermal Behavior in Atmospheric Research

This compound has been identified as a component of secondary organic aerosols (SOA), formed from the atmospheric oxidation of biogenic volatile organic compounds like β-caryophyllene. In studies investigating the composition of these aerosols, thermal desorption techniques are often employed. While not a direct measure of the pure compound's stability, these studies provide some insight. For instance, analysis using a thermodenuder, an instrument that heats the aerosol to volatilize semi-volatile components, has been conducted on aerosols containing this compound. In such studies, it is often assumed that "modest heating" results in minimal thermal degradation of the constituent molecules, including this compound. However, these assumptions are not substantiated by rigorous thermal analysis of the isolated compound.

The absence of formal thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data represents a significant knowledge gap. Such analyses are crucial for understanding the temperature at which the compound begins to decompose, the kinetics of its degradation, and any endothermic or exothermic transitions, which are vital for predicting its persistence and reactivity under various thermal conditions.

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of this compound provides a clear protocol for researchers needing to produce this compound for further study, including for formal thermal stability analysis.[1][2]

Reaction Scheme: The synthesis involves the reaction of a precursor, identified as Intermediate 285C in the source literature, in the presence of pyridine (B92270) at an elevated temperature.[1][2]

Materials and Reagents:

-

Intermediate 285C (starting material)

-

Pyridine (solvent and reagent)

-

1.5 N Hydrochloric acid (for quenching)

-

Diethyl ether (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Dissolve Intermediate 285C (1.0 eq) in pyridine.

-

Stir the reaction mixture at 120 °C for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 1.5 N aqueous HCl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

This protocol provides a reliable pathway to obtain the target compound for further analytical characterization.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of secondary organic aerosols, a context in which this compound is frequently studied. This visualization aids in understanding how the thermal behavior of the compound is a relevant, yet under-characterized, aspect of such research.

Conclusion and Future Directions

This technical guide has summarized the currently available information on this compound, with a specific focus on its thermal stability. The key takeaway for researchers, scientists, and drug development professionals is the pronounced lack of direct, quantitative data on this critical property. While its presence in atmospheric aerosols has been noted and its synthesis is well-documented, a thorough understanding of its thermal decomposition pathway and kinetics is essential for its broader application and for accurately interpreting data from thermal analysis techniques.

Future research should prioritize conducting formal thermal analyses, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), on purified this compound. The resulting data would be invaluable for a wide range of scientific disciplines, from atmospheric modeling to the development of new materials and pharmaceuticals where this structural motif may be present.

References

The Electronic Landscape of the 3,3-Dimethylcyclobutane Moiety: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction